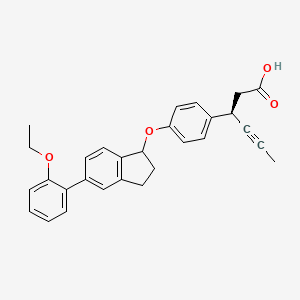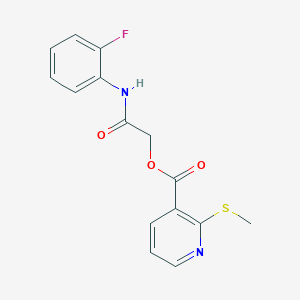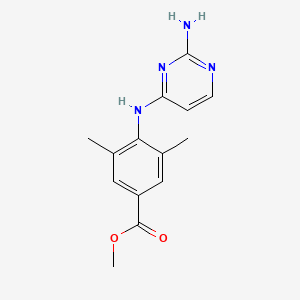
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate typically involves the reaction of 2-aminopyrimidine with 3,5-dimethylbenzoic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and may require the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学的研究の応用
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A related compound with similar biological activities.
5,6-Disubstituted 2-aminopyrimidin-4(3H)-ones: Known for their antiviral and antitumor properties.
Pyrido[3,4-g]quinazolines: Another class of compounds with protein kinase inhibitory activity.
Uniqueness
Methyl 4-((2-aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoate ester and a pyrimidine derivative makes it a versatile compound for various applications.
特性
分子式 |
C14H16N4O2 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
methyl 4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C14H16N4O2/c1-8-6-10(13(19)20-3)7-9(2)12(8)17-11-4-5-16-14(15)18-11/h4-7H,1-3H3,(H3,15,16,17,18) |
InChIキー |
QYTXRJJMWNSYSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
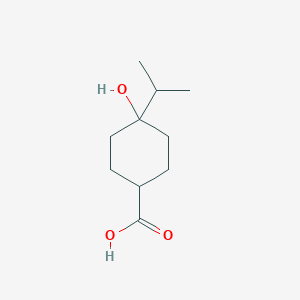
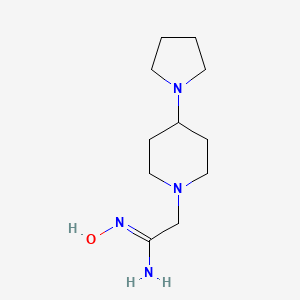
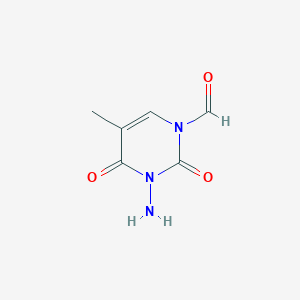
![3-[(Ethylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353895.png)
![N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353900.png)
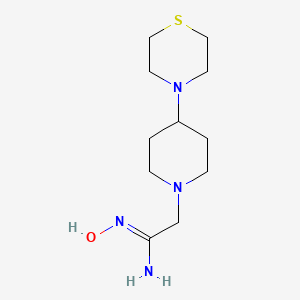
![3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353918.png)

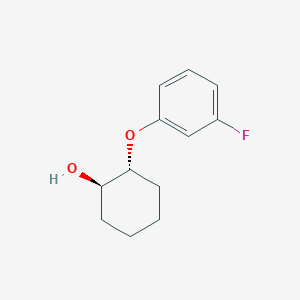
![4-[[2-(4-Nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13353962.png)
